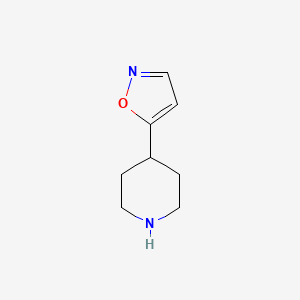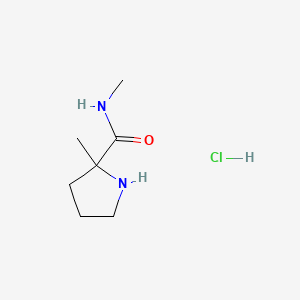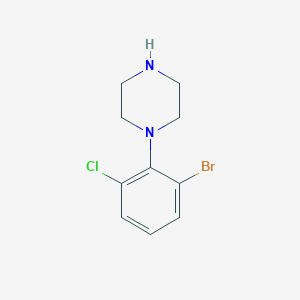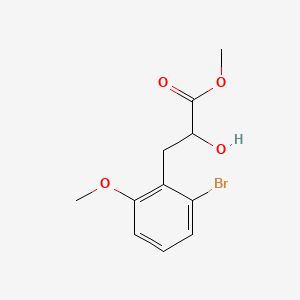
4-(1,2-Oxazol-5-yl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,2-Oxazol-5-yl)piperidine is a heterocyclic compound that features both an oxazole and a piperidine ring. The oxazole ring is a five-membered ring containing one oxygen and one nitrogen atom, while the piperidine ring is a six-membered ring containing one nitrogen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,2-Oxazol-5-yl)piperidine typically involves the cyclization of appropriate precursors. One common method is the reaction of piperidine derivatives with oxazole precursors under controlled conditions. For instance, the reaction of piperidine with 2-bromo-1,3-oxazole in the presence of a base such as potassium carbonate can yield this compound .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for large-scale production. Hydrogenation and cyclization reactions are often employed in the industrial synthesis of piperidine derivatives .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(1,2-Oxazol-5-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while substitution reactions can introduce various alkyl or acyl groups to the piperidine ring .
Wissenschaftliche Forschungsanwendungen
4-(1,2-Oxazol-5-yl)piperidine has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a building block for biologically active molecules.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Wirkmechanismus
The mechanism of action of 4-(1,2-Oxazol-5-yl)piperidine involves its interaction with specific molecular targets and pathways. The oxazole ring can participate in hydrogen bonding and π-π interactions with biological molecules, while the piperidine ring can enhance the compound’s binding affinity to receptors and enzymes. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Oxazole: A five-membered ring with one oxygen and one nitrogen atom.
Isoxazole: Similar to oxazole but with the positions of the oxygen and nitrogen atoms reversed.
Oxadiazole: A five-membered ring containing two nitrogen atoms and one oxygen atom.
Uniqueness: 4-(1,2-Oxazol-5-yl)piperidine is unique due to its combination of an oxazole and a piperidine ring, which imparts distinct chemical and biological properties. This combination allows for versatile chemical modifications and enhances the compound’s potential as a pharmacophore in drug design .
Eigenschaften
Molekularformel |
C8H12N2O |
|---|---|
Molekulargewicht |
152.19 g/mol |
IUPAC-Name |
5-piperidin-4-yl-1,2-oxazole |
InChI |
InChI=1S/C8H12N2O/c1-4-9-5-2-7(1)8-3-6-10-11-8/h3,6-7,9H,1-2,4-5H2 |
InChI-Schlüssel |
BXINUGSDYAQNOA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1C2=CC=NO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6,9-Dimethylspiro[4.4]nonan-1-one](/img/structure/B13585946.png)



![1-tert-butyl-3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-1H-pyrazole-4-carboxylicacid](/img/structure/B13585964.png)
![N-(1-methylcyclopropyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride](/img/structure/B13585965.png)


![1-[3-(propan-2-yl)-3H-diazirin-3-yl]methanaminehydrochloride](/img/structure/B13585979.png)

![1-[5-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]ethan-1-aminedihydrochloride](/img/structure/B13585991.png)


